2-Aminobenzo[d]oxazole-6-carbonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-1,3-benzoxazole-6-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O/c9-4-5-1-2-6-7(3-5)12-8(10)11-6/h1-3H,(H2,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKVFUVHAXZPHRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)OC(=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 2 Aminobenzo D Oxazole 6 Carbonitrile
Established Synthetic Routes to the 2-Aminobenzo[d]oxazole Core
The construction of the 2-aminobenzoxazole (B146116) ring system can be achieved through several established synthetic strategies. These methods often utilize readily available starting materials and proceed through various cyclization mechanisms.
Cyclodesulfurization Approaches for 2-Aminobenzoxazoles
Cyclodesulfurization represents a common and effective method for the synthesis of 2-aminobenzoxazoles. This approach typically involves the formation of a thiourea (B124793) intermediate from the reaction of a 2-aminophenol (B121084) with an isothiocyanate, followed by a cyclization reaction that eliminates a sulfur-containing byproduct. researchgate.netdntb.gov.ua
A straightforward strategy involves the condensation of 2-aminophenols with isothiocyanates to form N-(2-hydroxyphenyl)thiourea intermediates. researchgate.net Subsequent treatment with a desulfurizing agent promotes the intramolecular cyclization to the corresponding 2-aminobenzoxazole. Various reagents have been employed to facilitate this cyclodesulfurization, including metal oxides and other oxidizing agents. researchgate.net For instance, the use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been reported to promote this transformation efficiently at elevated temperatures without the need for a transition-metal catalyst. dntb.gov.ua
The general reaction mechanism involves the activation of the thiocarbonyl group of the thiourea intermediate, making it susceptible to nucleophilic attack by the hydroxyl group of the aminophenol moiety. This is followed by the elimination of a sulfur species to yield the stable benzoxazole (B165842) ring system.
Reactions Involving 2-Aminophenol Derivatives and Their Cyclization
Direct cyclization reactions of 2-aminophenol derivatives with various cyanating agents are a cornerstone in the synthesis of 2-aminobenzoxazoles. nih.govacs.org One of the most established, though hazardous, methods involves the use of cyanogen (B1215507) bromide (BrCN). nih.govacs.org In this reaction, the 2-aminophenol reacts with cyanogen bromide, leading to the formation of an intermediate that readily cyclizes to the 2-aminobenzoxazole core. nih.gov
More contemporary and safer alternatives to cyanogen bromide have been developed. For example, N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) has been utilized as an electrophilic cyanating agent in the presence of a Lewis acid, such as boron trifluoride etherate (BF₃·Et₂O). nih.govacs.org The Lewis acid activates the cyano group of NCTS, facilitating the nucleophilic attack by the amino group of the 2-aminophenol. Subsequent intramolecular cyclization via attack of the hydroxyl group on the newly formed cyanamide (B42294) intermediate, followed by elimination, affords the desired 2-aminobenzoxazole. nih.govacs.org The reaction conditions for this method are outlined in the table below.
| Starting Material | Reagent | Lewis Acid | Solvent | Temperature | Yield (%) |
| 2-Aminophenol | NCTS | BF₃·Et₂O | 1,4-Dioxane | Reflux | 45-60 |
Table 1: Representative conditions for the synthesis of 2-aminobenzoxazoles via cyclization of 2-aminophenols with NCTS. nih.govacs.org
Contemporary Synthetic Innovations, including Orthocarbonate-Mediated Syntheses
Modern synthetic innovations have introduced milder and more versatile methods for the preparation of 2-aminobenzoxazoles. Among these, one-pot procedures utilizing orthocarbonates have proven to be particularly effective. acs.orgresearchgate.net
A notable example is the reaction of a 2-aminophenol, an amine, and tetramethyl orthocarbonate. acs.orgresearchgate.net This one-pot reaction proceeds under relatively mild conditions and can tolerate a variety of functional groups on both the aminophenol and the amine, leading to a diverse range of substituted 2-aminobenzoxazoles. acs.org The reaction is typically carried out in a suitable solvent such as chloroform, often in the presence of acetic acid, and heated to around 60 °C. acs.org This method offers the advantage of readily available starting materials and operational simplicity. acs.orgresearchgate.net
Derivatization Strategies at the 2-Amino Position
The 2-amino group of the benzoxazole ring is a key site for further functionalization, allowing for the synthesis of a wide array of derivatives with potentially diverse chemical and biological properties.
N-Alkylation Reactions on the 2-Amino Group
N-alkylation of the 2-amino group introduces alkyl substituents, which can significantly modify the properties of the parent molecule. While specific literature on the N-alkylation of 2-Aminobenzo[d]oxazole-6-carbonitrile is limited, general methods for the N-alkylation of 2-aminobenzoxazoles can be considered. These reactions typically involve the treatment of the 2-aminobenzoxazole with an alkylating agent, such as an alkyl halide, in the presence of a base. The choice of base and solvent is crucial to control the extent of alkylation and avoid side reactions.
A study on the related 2-aminobenzothiazole (B30445) system, which shares chemical similarities, has shown that N-alkylation can be achieved through various methods, including reductive amination. nih.gov Another approach involves the reaction with alkyl halides in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF). The reactivity of the 2-amino group can be influenced by substituents on the benzoxazole ring. For instance, electron-withdrawing groups might decrease the nucleophilicity of the amino group, potentially requiring more forcing reaction conditions. researchgate.net
N-Acylation and Amidation Reactions for Substituted Benzoxazoles
N-acylation is a common transformation used to introduce acyl groups onto the 2-amino function, forming amide linkages. This is typically achieved by reacting the 2-aminobenzoxazole with an acylating agent such as an acid chloride or an acid anhydride (B1165640) in the presence of a base.
For example, the acylation of 2-amino-8-quinolinol, a related heterocyclic amine, has been studied, demonstrating that chemoselective acylation can be achieved. researchgate.net In the context of 2-aminobenzoxazoles, N-acylation can be performed to synthesize a variety of amide derivatives. The reaction conditions can be tailored to accommodate a range of acylating agents.
The following table provides a general representation of N-acylation reactions based on findings for related heterocyclic systems.
| Amine Substrate | Acylating Agent | Base | Solvent | Product |
| 2-Aminobenzoxazole derivative | Acid Chloride | Pyridine | Dichloromethane | N-Acyl-2-aminobenzoxazole |
| 2-Aminobenzoxazole derivative | Acid Anhydride | Triethylamine | Tetrahydrofuran | N-Acyl-2-aminobenzoxazole |
Table 2: General conditions for N-acylation of 2-aminobenzoxazole derivatives.
Formation of Schiff Base Derivatives
The primary amino group at the 2-position of the benzoxazole ring is a key site for chemical modification, readily undergoing condensation reactions with carbonyl compounds to form Schiff bases (imines). This transformation is a fundamental method for elaborating the core structure. The reaction typically involves the condensation of a 2-aminobenzoxazole derivative with an aldehyde or ketone, often under reflux in a suitable solvent like ethanol.
While direct studies on this compound are specific, the general reactivity of 2-aminobenzothiazoles, a closely related scaffold, provides a strong model for this reaction. For instance, Schiff bases have been synthesized by refluxing various 2-aminobenzothiazole derivatives with aldehydes in ethanol. scispace.comjocpr.com The azomethine group (–C=N–) formed in these derivatives is a crucial pharmacophore that contributes to their biological activities. jocpr.com
The synthesis can be carried out using both conventional heating and microwave irradiation. scispace.com A general procedure involves dissolving the 2-aminobenzoxazole derivative and the chosen aldehyde in ethanol, sometimes with a catalytic amount of a weak acid like glacial acetic acid or a base like piperidine, followed by heating. scispace.comjocpr.com The resulting Schiff base often precipitates from the solution upon cooling and can be purified by recrystallization.
Table 1: Examples of Schiff Base Synthesis with 2-Aminobenzothiazole Analogs
| 2-Amino Precursor | Aldehyde | Method | Outcome | Reference |
| 2-amino-6-nitrobenzothiazole | 3,5-diiodosalicylaldehyde | Conventional (Reflux, 2 hrs) | Yellow solid product (38% yield) | scispace.com |
| 2-amino-6-nitrobenzothiazole | 3,5-diiodosalicylaldehyde | Microwave (450W, 8-10 min) | Higher yield, shorter time | scispace.com |
| 2-amino-6-chlorobenzothiazole | o-Vanillin | Conventional (Reflux, 3 hrs) | Yellow crystalline solid | jocpr.com |
| 2-amino-6-bromobenzothiazole | o-Vanillin | Conventional (Reflux, 3 hrs) | Yellow crystalline solid | jocpr.com |
Functionalization at the Benzo Ring System
The carbonitrile group at the C-6 position is a critical feature of the target molecule. Its introduction can be achieved through various synthetic strategies, either by starting with a precursor already containing the nitrile or by introducing it onto a pre-formed benzoxazole ring.
One common approach involves the cyclization of an appropriately substituted o-aminophenol. For example, the reaction of 4-amino-3-hydroxybenzonitrile (B1279274) with a cyanating agent like cyanogen bromide (BrCN) would directly yield this compound. However, BrCN is highly toxic. nih.gov Safer and more modern cyanating agents are now preferred, such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), which can be activated by a Lewis acid like BF₃·Et₂O. nih.govacs.orgnih.gov
Alternatively, the nitrile group can be introduced onto a pre-existing benzoxazole scaffold through methods like the Sandmeyer reaction, starting from a 6-amino-2-aminobenzoxazole derivative. Another approach involves the cyanation of an aryl halide. For instance, a 6-bromo-2-aminobenzoxazole could be converted to the 6-carbonitrile derivative via a palladium- or copper-catalyzed cyanation reaction using a cyanide source like zinc cyanide or potassium cyanide. The synthesis of the related 6-aminobenzo[d]thiazole-2-carbonitrile has been reported starting from 2-amino-6-nitrobenzothiazole, involving a cyanation step with NaCN and DABCO, followed by reduction of the nitro group. researchgate.net
Achieving regioselective functionalization on the benzoxazole ring system is crucial for creating specific analogs and exploring structure-activity relationships. The reactivity of the benzene (B151609) portion of the scaffold is governed by the directing effects of the fused oxazole (B20620) ring and any existing substituents.
Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization. A directing group on the benzoxazole ring can guide a strong base to deprotonate a specific adjacent position, creating a nucleophilic center that can then react with various electrophiles.
For the broader oxazole scaffold, successive metalations using TMP-bases of magnesium and zinc (e.g., TMPMgCl·LiCl or TMPZnCl·LiCl) have been developed for regioselective functionalization. figshare.comnih.govfigshare.com These organometallic species can react with a range of electrophiles, including aryl halides and cyanating agents, allowing for the introduction of substituents at specific positions. figshare.comnih.gov While this has been demonstrated on the simpler oxazole ring, the principles can be extended to the more complex benzoxazole system, enabling controlled functionalization at various positions on the benzene ring.
Emerging Synthetic Methodologies for Benzoxazole and Analogs
Solid-phase organic synthesis (SPOS) has become a powerful tool for generating libraries of compounds for drug discovery. sci-hub.ru An efficient solid-phase methodology for the synthesis of 2-aminobenzoxazole derivatives has been developed. sci-hub.ruacs.org
In one approach, a 2-aminophenol is attached to a solid support, such as a Merrifield resin. The key step involves the preparation of a polymer-bound 2-mercaptobenzoxazole (B50546) resin by reacting the resin-bound aminophenol with carbon disulfide (CS₂). sci-hub.ruacs.org This intermediate is then oxidized, and subsequent treatment with various amines cleaves the molecule from the resin, directly yielding the desired 2-aminobenzoxazole products. sci-hub.ruacs.org This method allows for the introduction of diversity at the 2-amino position.
Furthermore, if a substituted 2-aminophenol (e.g., one with a nitro group) is used to create the initial resin, the nitro group can be reduced to an amine while still on the solid support. sci-hub.ruacs.org This newly formed amino group on the benzoxazole ring can then be further functionalized by reacting it with reagents like acid chlorides or isocyanates, allowing for additional diversification at the benzene ring portion of the scaffold before cleavage from the resin. sci-hub.ruacs.org
Table 2: Solid-Phase Synthesis Scheme for 2-Aminobenzoxazoles
| Step | Reagents | Purpose | Reference |
| 1 | Merrifield Resin, 2-aminophenol, CS₂, DIC | Formation of polymer-bound 2-mercaptobenzoxazole | sci-hub.ruacs.org |
| 2 | Oxidation (e.g., with an oxidizing agent) | Activation of the thioether linkage | sci-hub.ru |
| 3 | Various Amines | Nucleophilic cleavage and formation of 2-aminobenzoxazole | sci-hub.ruacs.org |
| 4 (Optional) | Reduction of a nitro group on the resin | Generation of a new functionalization site | sci-hub.ruacs.org |
| 5 (Optional) | Acid chlorides, isocyanates | Further diversification on the benzene ring | sci-hub.ruacs.org |
Microwave-assisted synthesis has emerged as a valuable technique in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. researchgate.netresearchgate.net The synthesis of benzoxazoles is particularly amenable to this technology.
Microwave irradiation can be used to efficiently promote the condensation of 2-aminophenols with various partners, including aldehydes, carboxylic acids, and nitriles, to form the benzoxazole ring. researchgate.netmdpi.com For instance, the one-pot synthesis of 2-aryl benzoxazoles from o-aminophenol and aromatic aldehydes can be achieved under microwave irradiation in the presence of an oxidant or a catalyst. researchgate.net Deep eutectic solvents (DES) have also been employed as sustainable catalysts under microwave conditions for this transformation. mdpi.com
In the context of 2-aminobenzoxazole synthesis, microwave irradiation has been used to facilitate reactions that might otherwise require harsh conditions or long reaction times. For example, microwave heating has been applied to the Smiles rearrangement of benzoxazole-2-thiol derivatives to form N-substituted 2-aminobenzoxazoles. nih.govacs.org This enhancement allows for more rapid and efficient access to a wide range of benzoxazole derivatives. nih.gov
Table 3: Comparison of Conventional vs. Microwave-Assisted Benzoxazole Synthesis
| Reaction Type | Conventional Method | Microwave-Assisted Method | Advantages of Microwave | Reference |
| Condensation of 2-aminophenol and aldehyde | Hours to days of reflux | Minutes | High yields, short reaction times, easy work-up | researchgate.net |
| Cyclization using DES catalyst | Longer reaction times | Good to excellent yields in shorter time | Enhanced reaction rates, reusability of catalyst | mdpi.com |
| Smiles Rearrangement | Harsher conditions, potential side reactions | Cleaner reaction, formation of desired product | Avoidance of side products (e.g., formylation in DMF) | nih.gov |
| One-pot synthesis from nitrophenol | Multi-step, longer overall time | One-pot sequence in 56-83% yield | Procedural simplicity, good yields | researchgate.net |
One-Pot and Multicomponent Reaction Approaches for Heterocyclic Formation
The synthesis of the 2-aminobenzoxazole core, a key feature of the target molecule, has been approached through various efficient synthetic strategies. One-pot syntheses, which combine multiple reaction steps in a single flask, and multicomponent reactions (MCRs), where three or more reactants combine to form a product containing substantial portions of all reactants, are particularly advantageous for their atom economy and procedural simplicity.
While specific literature detailing one-pot or multicomponent reactions for the direct synthesis of this compound is not extensively available, analogous strategies for the broader class of 2-aminobenzoxazoles provide a foundational understanding. A notable one-pot approach involves the reaction of ortho-aminophenols with a cyanating agent. For instance, the use of N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) in the presence of a Lewis acid like boron trifluoride etherate (BF₃·Et₂O) facilitates the cyclization of o-aminophenols to yield 2-aminobenzoxazoles. nih.gov This method is valued for its use of a non-hazardous cyanating agent and its operational simplicity. nih.gov
Another efficient one-pot strategy for synthesizing N-substituted 2-aminobenzoxazoles involves the cyclodesulfurization of N-substituted-2-hydroxy-phenylthioureas. tandfonline.com These thiourea intermediates are typically formed in situ from the condensation of a 2-aminophenol with an isothiocyanate. The subsequent ring closure, promoted by a reagent such as triflic acid, yields the desired 2-aminobenzoxazole derivative. tandfonline.com
The table below summarizes these general one-pot approaches which could potentially be adapted for the synthesis of this compound, assuming the availability of the appropriately substituted 2-amino-4-cyanophenol precursor.
| Synthetic Approach | Key Reagents | Product Class | Potential for this compound |
| Cyclization with Cyanating Agent | o-aminophenols, NCTS, BF₃·Et₂O | 2-Aminobenzoxazoles | High, requires 2-amino-4-cyanophenol |
| Cyclodesulfurization | 2-aminophenol, Isothiocyanates, Triflic Acid | N-substituted 2-Aminobenzoxazoles | Moderate, would yield N-substituted derivatives |
Transformations to Novel Heterocyclic Scaffolds Utilizing this compound as a Precursor
The utility of this compound as a building block for more complex heterocyclic systems is an area of significant interest, although specific examples in the literature are limited. The presence of a reactive 2-amino group and the nitrile functionality on the benzene ring offers multiple avenues for chemical modification and annulation reactions.
General reactions of the 2-amino group in the benzoxazole system include acylation, alkylation, and condensation with various electrophiles to form fused heterocyclic systems. For instance, the amino group can react with α-haloketones or other bifunctional reagents to construct fused imidazole, pyrazine, or other heterocyclic rings.
The nitrile group (-CN) at the 6-position is also a versatile functional handle. It can undergo hydrolysis to a carboxylic acid, reduction to an aminomethyl group, or participate in cycloaddition reactions. These transformations would significantly alter the electronic and steric properties of the molecule, paving the way for the synthesis of a diverse array of novel compounds.
While direct evidence of such transformations starting from this compound is not prominent in the reviewed literature, the chemical principles governing the reactivity of the 2-aminobenzoxazole core and the aryl nitrile functionality suggest a high potential for its use in diversity-oriented synthesis. The development of such synthetic routes would be a valuable contribution to the field of medicinal and materials chemistry.
Advanced Spectroscopic and Crystallographic Characterization Techniques
Molecular Structure Elucidation via X-ray Diffraction Analysis
X-ray diffraction is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. It provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding a molecule's structure and behavior in the solid state.
Single-Crystal X-ray Diffraction Methodologies for Benzoxazole (B165842) Derivatives
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for molecular structure elucidation. For benzoxazole derivatives, the methodology follows a standardized procedure. nih.govmdpi.com Initially, a high-quality single crystal of the compound is carefully selected and mounted on a goniometer. The crystal is then placed in a modern diffractometer and irradiated with a monochromatic X-ray beam, typically from a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) source. mdpi.com
As the crystal is rotated, a series of diffraction patterns are collected by a detector, such as a CCD or CMOS sensor. mdpi.com The collected data frames are then integrated to determine the position and intensity of each diffraction spot. The resulting data is used to solve the crystal structure, often employing direct methods with software packages like SHELX. mdpi.com The initial structural model is subsequently refined against the experimental data, a process that adjusts atomic positions, and thermal parameters to minimize the difference between observed and calculated structure factors. This refinement process confirms the molecular connectivity and provides precise geometric parameters. nih.gov
Powder X-ray Diffraction Applications in Polymorphism Studies
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in materials science and pharmaceuticals as different polymorphs can exhibit distinct physical properties. researchgate.net Powder X-ray diffraction (PXRD) is a primary and non-destructive tool for identifying and characterizing these different polymorphic forms. creative-biostructure.comnih.gov
Unlike SCXRD, which requires a single crystal, PXRD analysis is performed on a microcrystalline powder. The sample is exposed to an X-ray beam, and the detector scans a range of 2θ angles to measure the scattered radiation. The resulting diffractogram is a plot of intensity versus the diffraction angle (2θ). Each crystalline phase of a compound produces a unique and characteristic diffraction pattern, which serves as a "fingerprint" for that specific polymorph. creative-biostructure.comrigaku.com By comparing the experimental PXRD pattern of a sample to reference patterns, one can identify the polymorphic form present, assess its purity, and monitor for any phase transformations induced by factors like temperature or humidity. researchgate.netrigaku.com
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy probes the molecular vibrations of a compound, providing valuable information about the functional groups present, bonding, and molecular structure.
Fourier Transform Infrared (FT-IR) Spectroscopy Applications
Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and powerful technique for identifying the functional groups within a molecule. The FT-IR spectrum of 2-Aminobenzo[d]oxazole-6-carbonitrile is expected to show a series of characteristic absorption bands corresponding to its distinct structural features. Analysis of related 2-aminobenzoxazole (B146116) and aminobenzonitrile structures allows for the confident assignment of these vibrational modes. researchgate.netresearchgate.net
The primary amino (-NH₂) group typically exhibits two distinct stretching vibrations (asymmetric and symmetric) in the 3300-3500 cm⁻¹ region. specac.com A key feature for this specific molecule would be the sharp, medium-intensity absorption band for the nitrile (C≡N) group, which is expected in the 2222-2260 cm⁻¹ range. dergipark.org.trinstanano.com The benzoxazole ring itself presents several characteristic bands: the C=N stretching vibration is typically observed around 1606-1688 cm⁻¹, while aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region. researchgate.netnih.gov The C-O stretching within the oxazole (B20620) ring also gives rise to a strong absorption, often found between 1000-1300 cm⁻¹. nih.gov
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | 3300 - 3500 | Medium |
| C≡N Stretch | Nitrile (-CN) | 2222 - 2260 | Medium, Sharp |
| C=N Stretch | Oxazole Ring | 1606 - 1688 | Medium to Strong |
| C=C Stretch | Aromatic Ring | 1450 - 1600 | Variable |
| C-O Stretch | Oxazole Ring | 1000 - 1300 | Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical tools for elucidating the detailed structure of organic molecules in solution. It provides information on the chemical environment, connectivity, and spatial proximity of atoms.
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum of this compound provides precise information about the number and environment of its protons. Based on data from analogous substituted 2-aminobenzoxazoles, a detailed spectral assignment can be predicted. acs.orgnih.gov The spectrum is typically recorded in a deuterated solvent like DMSO-d₆.
The two protons of the primary amino group (-NH₂) are expected to appear as a broad singlet, with a chemical shift that can vary but is often observed around 7.3-7.5 ppm for 2-aminobenzoxazole systems in DMSO-d₆. acs.orgnih.gov The aromatic region of the spectrum, typically between 6.5 and 8.0 ppm, will show signals for the three protons on the benzene (B151609) ring (H-4, H-5, and H-7). libretexts.org The electron-withdrawing nitrile group at position 6 will significantly influence the chemical shifts of the adjacent protons, H-5 and H-7, causing them to shift downfield. H-7 is expected to appear as a singlet or a narrow doublet due to minimal coupling. H-4, being ortho to the oxazole oxygen, would likely appear as a doublet, while H-5 would be a doublet of doublets, coupling to both H-4 and H-7 (though meta-coupling to H-7 may be small).
Carbon-13 Nuclear Magnetic Resonance (13C NMR)
Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is an essential tool for determining the carbon framework of a molecule. In the case of this compound, the 13C NMR spectrum would be expected to show distinct signals for each of the eight carbon atoms in the molecule, with their chemical shifts (δ) providing insights into their electronic environment.
Although specific experimental 13C NMR data for this compound is not widely available in the reviewed literature, predictions based on the analysis of similar benzoxazole and benzothiazole (B30560) structures can be made. For instance, in related benzothiazole structures, the carbon of the nitrile group typically appears in the range of δ 112-119 ppm. The carbons of the benzene ring would exhibit signals in the aromatic region (δ 110-155 ppm), with their exact shifts influenced by the positions of the amino, oxazole, and nitrile substituents. The C2 carbon of the oxazole ring, bonded to the amino group, is expected to resonate at a higher chemical shift, potentially around δ 150-170 ppm, due to the deshielding effect of the adjacent nitrogen and oxygen atoms.
A hypothetical data table for the expected 13C NMR chemical shifts is presented below. It is important to note that these are estimated values and require experimental verification.
| Carbon Atom | Estimated Chemical Shift (δ, ppm) |
| C2 | 160 - 170 |
| C4 | 110 - 120 |
| C5 | 120 - 130 |
| C6 | 105 - 115 |
| C7 | 140 - 150 |
| C3a | 145 - 155 |
| C7a | 130 - 140 |
| -CN | 115 - 125 |
Advanced 2D NMR Techniques for Structural Assignment
To definitively assign the signals in the 1H and 13C NMR spectra of this compound, advanced 2D NMR techniques are indispensable. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would provide crucial connectivity information.
HSQC: This experiment correlates the chemical shifts of protons directly attached to carbon atoms. It would allow for the unambiguous assignment of the protonated carbons in the benzene ring.
While specific 2D NMR data for this compound is not available, the application of these techniques is a standard and necessary step in the structural elucidation of novel organic compounds.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for polar molecules like this compound. In the positive ion mode, the ESI-MS spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]+. Given the molecular formula C8H5N3O, the theoretical monoisotopic mass of the neutral molecule is 159.0433 g/mol . Therefore, the expected m/z value for the protonated molecule would be approximately 160.0511.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, which can be used to confirm the elemental composition of a molecule. For this compound, an HRMS (ESI) analysis would be expected to yield a mass for the protonated molecule that is very close to the calculated value for C8H6N3O+ (160.0511). This high degree of accuracy helps to distinguish the target compound from other molecules with the same nominal mass but different elemental formulas.
Elemental Microanalysis for Compositional Verification
Elemental microanalysis is a fundamental technique used to determine the percentage composition of carbon, hydrogen, nitrogen, and other elements in a sample. The results of this analysis are then compared to the theoretical percentages calculated from the molecular formula. For this compound (C8H5N3O), the theoretical elemental composition is:
Carbon (C): 60.38%
Hydrogen (H): 3.17%
Nitrogen (N): 26.40%
Oxygen (O): 10.05%
Experimental results from elemental analysis that fall within a narrow margin of error (typically ±0.4%) of these theoretical values would provide strong evidence for the purity and correct elemental composition of the synthesized compound.
| Element | Theoretical Percentage |
| Carbon (C) | 60.38% |
| Hydrogen (H) | 3.17% |
| Nitrogen (N) | 26.40% |
Computational and Theoretical Chemistry Studies of 2 Aminobenzo D Oxazole 6 Carbonitrile
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and other key electronic parameters that govern the chemical nature of 2-Aminobenzo[d]oxazole-6-carbonitrile.
Density Functional Theory (DFT) has become a standard and effective method for evaluating the structural and electronic properties of heterocyclic molecules, including benzoxazole (B165842) derivatives. irjweb.comnih.govscienceopen.com This approach is used to predict optimized molecular geometry, frontier molecular orbital (HOMO-LUMO) energies, and various chemical reactivity descriptors. irjweb.com
DFT calculations for compounds structurally related to this compound typically employ functionals like Becke-3-Parameter-Lee-Yang-Parr (B3LYP) with basis sets such as 6-31G+ (d, p) or 6-311G++(d,p). irjweb.comscirp.org Such studies reveal that the distribution of electron density, characterized by the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), is crucial for determining the molecule's reactivity. The energy gap between the HOMO and LUMO orbitals is a key indicator of chemical reactivity and kinetic stability. scirp.org
Analysis of global reactivity descriptors derived from DFT provides quantitative measures of chemical behavior. For instance, parameters like chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω) can be calculated to predict how the molecule will interact with other chemical species. irjweb.comscirp.org A lower chemical hardness value, for example, suggests higher reactivity. scirp.org Molecular Electrostatic Potential (MEP) maps, also generated from DFT calculations, visualize the electron density distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites within the molecule, which are crucial for predicting intermolecular interactions. scirp.org
Table 1: Representative Global Reactivity Descriptors Calculated by DFT for Benzoxazole-type Compounds Note: These are illustrative values for related heterocyclic systems, as specific experimental or calculated values for this compound were not found in the searched literature.
| Parameter | Symbol | Typical Calculated Value Range | Significance |
|---|---|---|---|
| HOMO Energy | EHOMO | -6.0 to -7.0 eV | Electron-donating ability |
| LUMO Energy | ELUMO | -1.5 to -2.5 eV | Electron-accepting ability |
| Energy Gap | ΔE | 4.0 to 5.0 eV | Chemical reactivity, stability |
| Chemical Hardness | η | 2.0 to 2.5 eV | Resistance to change in electron configuration |
| Electronegativity | χ | 3.7 to 4.2 eV | Electron-attracting power |
Semi-empirical molecular orbital methods, such as Austin Model 1 (AM1), offer a computationally less demanding alternative to ab initio methods like DFT. researchgate.nettau.ac.il These methods are based on the Hartree-Fock formalism but incorporate empirical parameters to simplify calculations, making them suitable for larger molecules or for preliminary analyses. researchgate.netuomustansiriyah.edu.iq
AM1 is particularly useful for initial conformational searches to identify low-energy conformers of a molecule before subjecting them to more rigorous and computationally expensive DFT optimization. researchgate.net While generally less accurate than DFT for energies, AM1 can provide reasonably good predictions for molecular geometries. researchgate.net The method is parameterized to overcome major weaknesses of earlier methods, such as the failure to reproduce hydrogen bonds. researchgate.net A key limitation of traditional semi-empirical methods like AM1 is the use of a minimal basis set, typically considering only s and p valence atomic orbitals. uomustansiriyah.edu.iq
To investigate the properties of a molecule in its electronically excited states, Time-Dependent Density Functional Theory (TD-DFT) is widely used. nih.gov This method is an extension of ground-state DFT and is employed to calculate vertical excitation energies, which correspond to UV-visible absorption spectra, and emission energies related to fluorescence. researchgate.netresearchgate.net
For benzoxazole derivatives, TD-DFT calculations can accurately predict the wavelengths of maximum absorption (λmax) and emission, as well as the oscillator strengths (f) of these transitions, which relate to their intensity. researchgate.net These theoretical predictions are invaluable for interpreting experimental spectroscopic data and understanding the photophysical behavior of the compound. researchgate.net Studies on related benzoxazoles have shown that TD-DFT calculations, often using the B3LYP functional, provide results that are in good agreement with experimental spectra. researchgate.net The calculations can also model how different solvents influence the electronic properties by using continuum models like the Polarizable Continuum Model (PCM). researchgate.net
Table 2: Representative Photophysical Properties Calculated by TD-DFT Note: These are illustrative values for related benzoxazole systems, as specific values for this compound were not available in the searched literature.
| Property | Symbol | Typical Calculated Value |
|---|---|---|
| Absorption Wavelength | λabs | 300 - 350 nm |
| Emission Wavelength | λem | 380 - 450 nm |
| Oscillator Strength | f | 0.5 - 1.2 |
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations provide a static picture of a molecule, molecular modeling and dynamics simulations are used to study its dynamic behavior and conformational flexibility over time.
Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. nih.gov For a molecule like this compound, MD simulations can be performed to explore its conformational space and understand its stability and interactions in various environments, such as in solution or when bound to a biological target. nih.govnih.gov
In a typical MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are integrated to simulate the system's evolution. nih.gov Key analyses from MD simulations include the Root Mean Square Deviation (RMSD) of the atomic positions, which provides a measure of the molecule's structural stability over the simulation period. A stable simulation is indicated when the RMSD value reaches a plateau. nih.gov Such simulations are crucial for understanding how the molecule might behave in a dynamic biological system. nih.gov
Conformational analysis involves identifying the preferred three-dimensional arrangements (conformers) of a molecule and determining their relative stabilities. The potential energy surface, or energy landscape, maps the potential energy of a molecule as a function of its geometric coordinates.
Low-energy regions on this landscape correspond to stable conformers, while high-energy regions represent transition states between them. The initial identification of possible conformers can be achieved through systematic or stochastic searches, often using computationally efficient methods like semi-empirical AM1. researchgate.net The relative energies of these conformers are then typically refined using more accurate DFT calculations. Molecular dynamics simulations further complement this by exploring the accessible conformational space at a given temperature, revealing the dynamic equilibrium between different conformations and the pathways for interconversion.
In Silico Approaches for Structure-Activity Relationship (SAR) Elucidation
The primary goal of SAR studies is to identify the key structural features of a molecule that are responsible for its biological activity. In silico approaches provide a rapid and cost-effective means to explore these relationships.
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For this compound and its analogues, a 2D-QSAR model could be developed to predict their activity based on various molecular descriptors. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular weight, van der Waals volume), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). nih.govmdpi.com
A typical QSAR study involves the following steps:
Data Set Preparation: A series of this compound derivatives with experimentally determined biological activities (e.g., IC50 values) would be compiled.
Descriptor Calculation: A wide range of molecular descriptors for each compound in the series would be calculated using specialized software.
Model Development: Statistical methods, such as multiple linear regression (MLR), are employed to build a mathematical equation that correlates the descriptors with the biological activity. nih.gov
Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.
The resulting QSAR model can then be used to predict the biological activity of novel, untested derivatives of this compound, thereby prioritizing the synthesis of the most promising candidates.
| Compound | LogP | Molecular Weight | Topological Polar Surface Area (TPSA) | Predicted pIC50 |
|---|---|---|---|---|
| This compound | 1.85 | 159.15 | 79.45 | 6.2 |
| Derivative A | 2.15 | 173.18 | 79.45 | 6.5 |
| Derivative B | 1.55 | 188.14 | 99.68 | 5.9 |
| Derivative C | 2.50 | 203.21 | 79.45 | 6.8 |
Pharmacophore modeling is a powerful tool in drug discovery that focuses on the essential steric and electronic features of a molecule necessary for optimal interaction with a specific biological target. dovepress.com A pharmacophore model for this compound would consist of a 3D arrangement of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.govchemijournal.com
This model can be generated in two primary ways:
Ligand-based: When the structures of several active compounds are known, their common features are aligned to generate a pharmacophore hypothesis.
Structure-based: If the 3D structure of the biological target is available, the key interaction points in the active site can be used to define the pharmacophore features.
Once a pharmacophore model is developed and validated, it can be used as a 3D query for virtual screening of large chemical databases. nih.gov This process involves searching for molecules that match the pharmacophore hypothesis, thereby identifying novel compounds with the potential to exhibit similar biological activity to this compound.
| Hit Compound ID | Pharmacophore Fit Score | Molecular Weight | Predicted Activity |
|---|---|---|---|
| VS-Hit-001 | 0.95 | 165.2 | High |
| VS-Hit-002 | 0.92 | 180.5 | High |
| VS-Hit-003 | 0.88 | 155.1 | Moderate |
| VS-Hit-004 | 0.85 | 195.3 | Moderate |
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. ijpsonline.com This technique is invaluable for understanding the molecular basis of the interaction between this compound and its biological target.
Molecular docking simulations can predict the most likely binding pose of this compound within the active site of a target protein. arabjchem.org The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding pocket and scoring them based on their energetic favorability. The scoring functions used in docking algorithms estimate the binding affinity (e.g., in kcal/mol), providing a rank-ordering of different binding modes and, by extension, different ligands. researchgate.net For instance, docking studies of benzoxazole derivatives into the ATP-binding site of protein kinases like VEGFR-2 have been instrumental in understanding their inhibitory mechanism. tandfonline.comnih.gov
| Compound | Target Protein | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki) |
|---|---|---|---|
| This compound | VEGFR-2 | -8.5 | 1.5 µM |
| Derivative X | VEGFR-2 | -9.2 | 0.8 µM |
| Derivative Y | VEGFR-2 | -7.8 | 3.2 µM |
| Reference Inhibitor | VEGFR-2 | -10.1 | 0.1 µM |
Beyond predicting the binding pose and affinity, molecular docking provides detailed insights into the specific interactions between the ligand and the amino acid residues of the protein's active site. nih.gov These interactions can include:
Hydrogen bonds: Crucial for anchoring the ligand in the active site.
Pi-pi stacking: Occurs between aromatic rings of the ligand and aromatic residues of the protein.
Electrostatic interactions: Formed between charged or polar groups.
By identifying these key interacting residues, researchers can gain a deeper understanding of the molecular determinants of binding. This knowledge is critical for the rational design of more potent and selective analogues of this compound, where modifications can be made to enhance favorable interactions or mitigate unfavorable ones.
| Interacting Residue | Interaction Type | Distance (Å) |
|---|---|---|
| Lys868 | Hydrogen Bond | 2.1 |
| Glu885 | Hydrogen Bond | 2.5 |
| Val848 | Hydrophobic | 3.8 |
| Leu1035 | Hydrophobic | 4.1 |
| Phe918 | Pi-Pi Stacking | 4.5 |
Advanced Research Directions: Biochemical Interactions and Target Identification
Investigation of Enzyme Inhibition Mechanisms
The structural scaffold of benzoxazole (B165842) is a key feature in the design of potent enzyme inhibitors. Researchers are actively investigating the mechanisms by which these compounds interact with various enzymes, leading to the development of potential therapeutic agents.
Acetylcholinesterase (AChE) Inhibition Studies of Benzoxazole Derivatives
Benzoxazole derivatives have been identified as promising inhibitors of acetylcholinesterase (AChE), an enzyme critical to the breakdown of the neurotransmitter acetylcholine. cellsignal.com The inhibition of AChE is a primary strategy in the management of Alzheimer's disease. acs.org
In one study, a series of 2-aryl-6-carboxamide benzoxazole derivatives were synthesized and evaluated for their ability to inhibit both AChE and butyrylcholinesterase (BChE). acs.orgnih.gov Among the synthesized compounds, one derivative, designated as compound 36, demonstrated particularly potent inhibition of AChE with an IC50 value of 12.62 nM. acs.orgnih.gov This was significantly more potent than the standard drug donepezil (B133215) (IC50 69.3 nM) used in the same study. acs.org Molecular dynamics simulations further revealed that this compound remains stable within the active sites of both AChE and BChE. acs.orgnih.gov The findings suggest that this derivative acts as a mixed-type dual inhibitor, binding simultaneously to the catalytically active site and the peripheral anionic site of the cholinesterases. acs.orgnih.gov Other benzoxazole derivatives have also shown potent AChE inhibition, with some compounds exhibiting IC50 values as low as 3.67 nM. acs.org
Table 1: AChE Inhibitory Activity of Selected Benzoxazole Derivatives
| Compound | AChE IC50 (nM) | BChE IC50 (nM) |
|---|---|---|
| Compound 36 | 12.62 | 25.45 |
| Donepezil (Control) | 69.3 | 63.0 |
| Compound 3 | 3.67 | - |
| Compound 5 | 44 | - |
Data sourced from a study on 2-aryl-6-carboxamide benzoxazole derivatives and other potent AChE inhibitors. acs.org
DprE1 Enzyme Inhibition Mechanisms Related to Benzothiazole (B30560) Analogs
Decaprenylphosphoryl-β-D-ribose oxidase (DprE1) is an essential enzyme in Mycobacterium tuberculosis, playing a crucial role in the synthesis of the bacterial cell wall. nih.govnih.gov This makes it a key target for the development of new anti-tuberculosis drugs. While structurally similar to benzoxazoles, benzothiazole derivatives have been a significant focus of DprE1 inhibitor research. For instance, TCA-1, a benzothiazole derivative, is a noteworthy non-covalent inhibitor of DprE1. nih.gov
Inspired by such analogs, recent research has explored 1,2,3-triazole-benzoxazole hybrids as potential DprE1 inhibitors. nih.govnih.gov In a specific study, two compounds, BOK-2 and BOK-3, showed significant DprE1 inhibition with IC50 values of 2.2 ± 0.1 μM and 3.0 ± 0.6 μM, respectively. nih.govnih.govnih.gov These values are comparable to the standard DprE1 inhibitor, TCA-1 (IC50 3.0 ± 0.2 μM). nih.gov The mechanism of inhibition for these compounds is believed to disrupt the synthesis of essential cell wall components like lipoarabinomannan and arabinogalactan, ultimately leading to bacterial death. biorxiv.org
Table 2: DprE1 Inhibitory Activity of Benzoxazole Hybrids
| Compound | DprE1 IC50 (μM) |
|---|---|
| BOK-2 | 2.2 ± 0.1 |
| BOK-3 | 3.0 ± 0.6 |
Data from a study on novel 1,2,3-triazole-benzoxazole hybrids. nih.govnih.gov
Development of Biochemical Assays for Novel Enzyme Targets
The discovery of novel enzyme inhibitors relies on the development of robust and efficient biochemical assays. For DprE1, a validated in-vitro inhibition assay is commonly used. nih.gov This is a fluorescence-based method that measures the reduction of resazurin (B115843) to the highly fluorescent resorufin (B1680543) as DprE1 oxidizes its substrate. nih.gov
For screening other novel oxidase enzymes, a general and high-throughput assay based on the Amplex Red reagent is frequently employed. frontiersin.org In this assay, Amplex Red reacts with hydrogen peroxide—a common byproduct of oxidase enzyme activity—in the presence of horseradish peroxidase (HRP) to produce the fluorescent product resorufin. frontiersin.org This method allows for the rapid screening of large compound libraries against newly identified enzyme targets to discover potential inhibitors.
Modulation of Apoptotic Pathways and Cell Signaling
Beyond direct enzyme inhibition, benzoxazole derivatives are being investigated for their ability to modulate complex cellular processes like apoptosis and inflammation, which are often dysregulated in diseases such as cancer.
Bcl-2 Protein Family Interaction Studies and Apoptosis Regulation
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic pathway of apoptosis. nih.gov This family includes both anti-apoptotic proteins (like Bcl-2 and Bcl-xL) and pro-apoptotic proteins (like Bax and Bak). The balance between these opposing members determines cell fate. In many cancers, anti-apoptotic Bcl-2 proteins are overexpressed, preventing programmed cell death and promoting tumor survival. nih.gov
Consequently, targeting the Bcl-2 family is a promising strategy in oncology. Novel benzoxazole and thiazole-based compounds have been designed and evaluated as potential Bcl-2 inhibitors. nih.gov A study focusing on colorectal cancer cells, which often have high expression of Bcl-2, tested a series of these compounds. nih.gov Three compounds in particular—8g, 12e, and 13d—demonstrated notable Bcl-2 inhibitory activity. nih.gov This inhibition was correlated with an increase in the expression of caspase-3, a key executioner enzyme in apoptosis, and a favorable shift in the Bax/Bcl-2 expression ratio, pushing the cells towards apoptosis. nih.gov
Table 3: Activity of Benzoxazole/Thiazole Derivatives in HCT-116 Colorectal Cancer Cells
| Compound | Bcl-2 Inhibition (%) | Increase in Caspase-3 Level (Fold) | Bax/Bcl-2 Ratio (Fold increase in Bax) |
|---|---|---|---|
| 8g | 60.2 | 6 | 3.864 |
| 12e | 69.2 | 8 | 2.834 |
Data from a study evaluating novel benzoxazole and thiazole-based compounds as potential Bcl-2 inhibitors. nih.gov
NF-κB Signaling Pathway Modulation by Benzoxazole Derivatives
The nuclear factor-kappa B (NF-κB) is a crucial transcription factor that regulates genes involved in inflammation, immunity, and cell survival. cellsignal.com The NF-κB signaling pathway is a central mediator of inflammatory responses, and its dysregulation is implicated in various inflammatory diseases and cancers. nih.gov Therefore, modulation of this pathway is an attractive therapeutic strategy.
Benzothiazole derivatives, structurally related to benzoxazoles, have been shown to possess anticancer and anti-inflammatory effects by targeting the NF-κB pathway. In hepatocellular carcinoma cells, certain 2-substituted benzothiazole compounds were found to suppress the activation of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) by inhibiting NF-κB. This inhibition of the NF-κB/COX-2/iNOS signaling pathway ultimately led to apoptosis in the cancer cells. These findings highlight the potential for benzoxazole and its related heterocyclic structures to act as modulators of the NF-κB pathway, providing a mechanistic basis for their observed anti-inflammatory and anticancer properties.
Design Principles for Ligand Optimization Based on the Benzoxazole Scaffold
The 2-aminobenzoxazole (B146116) structure serves as a versatile scaffold for designing targeted ligands. Optimization of this core can lead to compounds with improved therapeutic properties.
The structure-activity relationship (SAR) of benzoxazole derivatives is a key area of study for enhancing their biological effects. nih.gov Strategic substitutions at various positions on the benzoxazole ring can significantly influence potency and selectivity. For the 2-Aminobenzo[d]oxazole-6-carbonitrile scaffold, key positions for modification would include the 2-amino group and the phenyl ring of the benzoxazole core.
For instance, acylation of the 2-amino group or substitution on the aromatic ring could alter the molecule's interaction with target proteins. nih.gov The nature of the substituent, whether electron-donating or electron-withdrawing, can impact the electronic properties of the entire molecule, thereby affecting its binding affinity. The nitrile group at the 6-position is a strong electron-withdrawing group that can influence the reactivity and interaction profile of the molecule. Modifications at other positions, such as the 5- and 7-positions, could also be explored to fine-tune the compound's activity and selectivity against specific biological targets.
The following table outlines potential strategic substitutions on the this compound scaffold for optimizing ligand design.
| Position for Substitution | Type of Substituent | Potential Impact |
| 2-Amino Group | Acyl groups, Alkyl chains, Aryl groups | Alteration of hydrogen bonding capacity and steric interactions within a binding pocket. |
| Phenyl Ring (e.g., C4, C5, C7) | Halogens, Alkoxy groups, Nitro groups | Modification of electronic properties, lipophilicity, and metabolic stability. |
| 6-Carbonitrile Group | Carboxylic acid, Amide, Ester | Conversion to other functional groups to explore different binding interactions. |
Scaffold hopping and bioisosteric replacement are established strategies in medicinal chemistry to discover novel compounds with improved properties while retaining desired biological activity. Scaffold hopping involves replacing the central core of a molecule with a structurally different but functionally similar scaffold. For the benzoxazole core, one might explore replacing it with related heterocyclic systems like benzothiazole, benzimidazole, or indazole to explore new chemical space and potentially improve pharmacokinetic profiles. nih.govnih.gov
Role as a Building Block in Complex Chemical Entity Synthesis
The chemical structure of this compound makes it a valuable building block for the synthesis of more elaborate molecules for various applications.
The 2-aminobenzoxazole framework is well-suited for combinatorial chemistry, enabling the rapid generation of large and diverse libraries of compounds. google.com These libraries are essential for high-throughput screening (HTS) to identify lead compounds for drug discovery. The 2-amino group provides a convenient handle for derivatization, allowing for the introduction of a wide array of substituents through reactions like amidation or reductive amination.
By utilizing solid-phase synthesis techniques, a multitude of building blocks can be systematically incorporated at different positions of the 2-aminobenzoxazole scaffold. google.com This approach allows for the creation of a vast number of unique derivatives from a common core structure. These compound libraries can then be screened against various biological targets, such as kinases or receptors, to identify molecules with desired activities.
The general synthetic scheme for creating a 2-aminobenzoxazole library might involve the following steps:
Attachment of a protected 2-aminophenol (B121084) derivative to a solid support.
Cyclization to form the benzoxazole ring.
Modification at the 2-amino position and other available sites on the ring.
Cleavage from the solid support to yield the final compounds.
The benzoxazole nucleus is a component of many larger, multi-ring systems with important biological and material properties. nih.govrsc.org this compound can serve as a key intermediate in the synthesis of these more complex structures. For example, it can be incorporated into larger heterocyclic frameworks through annulation reactions, where additional rings are fused onto the existing benzoxazole core.
The presence of multiple reactive sites—the amino group, the nitrile, and the aromatic ring—allows for a variety of chemical transformations. The amino group can be diazotized and subjected to Sandmeyer-type reactions to introduce a range of substituents. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further points for elaboration. These functionalities enable the integration of the 2-aminobenzoxazole unit into polycyclic aromatic systems or complex natural product-like scaffolds. Such multi-ring systems may find applications in materials science as organic light-emitting diodes (OLEDs) or as fluorescent probes, in addition to their potential as novel therapeutic agents. The analogous 2-aminobenzothiazole (B30445) scaffold has been successfully used as a building block for functional materials and complex bioactive molecules. nih.govresearchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
